molecular formula C7H5F3 B063300 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene CAS No. 164112-72-5

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene

Cat. No.: B063300
CAS No.: 164112-72-5
M. Wt: 151.14 g/mol
InChI Key: GETTZEONDQJALK-RALIUCGRSA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is a deuterated derivative of 6-(trifluoromethyl)benzene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of the trifluoromethyl group enhances the compound’s stability and selectivity, making it a valuable tool in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene typically involves the deuteration of 6-(trifluoromethyl)benzene. This process can be achieved through several methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the benzene ring.

    Radical Reactions: The trifluoromethyl group can be involved in radical reactions, forming carbon-centered radicals that participate in further chemical transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield deuterated derivatives with different functional groups, while oxidation and reduction can produce various deuterated aromatic compounds .

Scientific Research Applications

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of deuterated pharmaceuticals and agrochemicals.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Utilized in the design of deuterated drugs with improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in various applications. The deuterium substitution enhances the stability and selectivity of the compound, allowing it to interact more effectively with specific enzymes, receptors, and other molecular targets. This results in improved efficacy and reduced side effects in pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar in structure but with fluorine atoms instead of deuterium, used in similar applications but with different properties.

    Trifluorotoluene: A non-deuterated analog with similar applications but lower stability and selectivity.

Uniqueness

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is unique due to its deuterium substitution, which enhances its stability and selectivity compared to non-deuterated analogs. This makes it a valuable tool in various fields, including medicinal chemistry, environmental research, and industrial applications.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTZEONDQJALK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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